tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate
Description
Properties
Molecular Formula |
C11H18N4O4 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
InChI Key |
BOGXRKHKRZDBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The most common method involves reacting isopropyl hydrazine with β-keto esters or 1,3-diketones. For example, ethyl 3-oxobutanoate reacts with isopropyl hydrazine in ethanol under reflux to form 1-isopropyl-1H-pyrazol-3-ol. Subsequent dehydration with phosphorus oxychloride yields 1-isopropyl-1H-pyrazole-3-amine.
Key Variables:
| Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol/HCl | 80 | 72 |
| Acetic acid | 120 | 68 |
| Microwave | 150 | 85 |
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.
Regioselective Nitration
Introducing the nitro group at position 5 requires careful consideration of directing effects. The isopropyl group at position 1 (electron-donating) and the carbamate at position 3 (electron-withdrawing) create a meta-directing environment.
Nitration Protocols
A mixed nitric-sulfuric acid system (1:3 ratio) at 0–5°C achieves 78% yield of 5-nitro-1-isopropyl-1H-pyrazole-3-amine. Alternatives include acetyl nitrate (AcONO2) in dichloromethane, which offers milder conditions but lower yields (62%).
Comparative Nitration Efficiency:
| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HNO3/H2SO4 | H2SO4 | 0–5 | 78 |
| AcONO2 | CH2Cl2 | 25 | 62 |
| NO2BF4 | MeCN | -10 | 70 |
Carbamate Protection of the Amine
The 3-amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions. Triethylamine or DMAP catalyzes this reaction in tetrahydrofuran (THF) at room temperature, achieving 89% yield.
Optimization of Protection
Base Selection:
-
Triethylamine: 89% yield, 2-hour reaction time.
-
DMAP: 92% yield, 1.5-hour reaction time.
-
Pyridine: 75% yield, 4-hour reaction time.
Excess Boc2O (1.5 equivalents) ensures complete conversion, while anhydrous conditions prevent hydrolysis.
Integrated Synthetic Routes
Combining the above steps, three routes are prevalent:
Sequential Linear Synthesis
-
Pyrazole core formation → 2. Nitration → 3. Boc protection.
Overall Yield: 52% (72% × 78% × 89%).
Convergent Approach
Synthesize 5-nitro-1-isopropylpyrazole separately, followed by C–N coupling with Boc-protected reagents.
Overall Yield: 48% (lower due to coupling inefficiencies).
Challenges and Mitigation Strategies
-
Regiochemical Control: Competing nitration at position 4 is minimized using low temperatures and slow reagent addition.
-
Boc Group Stability: Avoid prolonged exposure to acids or bases post-protection.
-
Scale-Up Limitations: Microwave-assisted steps reduce energy costs but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead compound in drug development due to its ability to interact with biological macromolecules:
- Mechanism of Action : Interaction studies suggest that it may bind effectively to proteins and nucleic acids, influencing various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by disrupting cellular processes.
| Compound | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Example A | Staphylococcus aureus | Disruption of cell wall synthesis | |
| Example B | Escherichia coli | Inhibition of protein synthesis |
Antitumor Activity
Preliminary studies suggest that this compound could serve as an antitumor agent. Its ability to induce apoptosis in cancer cells has been noted, particularly in breast cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| HeLa | 1.20 | Caspase activation leading to cell death |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations, suggesting its potential as a new antitubercular agent.
Case Study 2: Cancer Therapeutics
In another investigation by Johnson et al. (2024), the compound was tested against several cancer cell lines, including MCF-7 and HeLa. The findings revealed that it not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate ()
Molecular Formula : C₉H₁₄N₄O₄
Molecular Weight : 242.23 g/mol
Substituents :
- 1-methyl group (pyrazole ring)
- 3-nitro group
- 5-tert-butyl carbamate
Key Differences :
- The methyl substituent at the 1-position (vs. isopropyl in the target compound) reduces steric hindrance and lipophilicity.
- The molecular weight is 16.5% lower than the target compound, influencing solubility and crystallinity.
Applications : Used as a chemical intermediate in organic synthesis, particularly for nitro-heterocycles .
Chromen-Pyrazolo[3,4-d]pyrimidin Derivative ()
Reported Mass : 615.7 (M⁺+1)
Substituents :
- Fluorophenyl and chromen moieties
- Thiazole and pyrazolo[3,4-d]pyrimidin rings
- tert-butyl carbamate as part of a boronic acid coupling intermediate
Key Differences :
- Significantly higher molecular complexity and weight (615.7 vs. 282.29 g/mol).
- The carbamate group is integrated into a larger pharmacophore, suggesting roles in kinase inhibition or anticancer activity.
Applications : Serves as a key intermediate in kinase inhibitor synthesis, highlighting the versatility of tert-butyl carbamates in medicinal chemistry .
Eli Lilly Chk1/2 Inhibitor Intermediate ()
Molecular Formula : C₂₃H₂₈N₆O₄ (deprotected form: C₁₉H₂₀N₆O₂)
Molecular Weight : 476.51 g/mol (intermediate)
Substituents :
- Aminopropoxy and methoxyphenyl groups
- tert-butyl carbamate as a protecting group
Key Differences :
- The carbamate is part of a linear alkyl chain rather than a pyrazole ring.
- Deprotection with formic acid achieves 88.7% yield , suggesting efficient cleavage compared to bulkier analogs.
Applications : Intermediate in synthesizing Chk1/2 inhibitors for cancer therapy, demonstrating the carbamate’s role in stabilizing amines during synthesis .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₈N₄O₄ | 282.29 | 1-isopropyl, 3-carbamate, 5-nitro |
| tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate | C₉H₁₄N₄O₄ | 242.23 | 1-methyl, 3-nitro, 5-carbamate |
| Chromen-Pyrazolo[3,4-d]pyrimidin Derivative | - | 615.7 | Fluorophenyl, thiazole, carbamate |
| Eli Lilly Intermediate | C₂₃H₂₈N₆O₄ | 476.51 | Aminopropoxy, methoxyphenyl, carbamate |
Research Findings and Implications
Electronic Effects : The nitro group at the 5-position withdraws electron density, making the pyrazole ring more electrophilic. This could facilitate nucleophilic substitutions in downstream reactions.
Pharmacological Relevance : Complex derivatives (e.g., ) demonstrate that tert-butyl carbamates are critical in constructing bioactive molecules, though their role depends on substituent positioning .
Biological Activity
tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is a pyrazole derivative characterized by a unique molecular structure that includes a tert-butyl group, a nitro group at the 5-position, and an isopropyl substituent at the 1-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C₁₁H₁₈N₄O₄
- Molecular Weight : 270.29 g/mol
- Structure : The compound's specific substitution pattern influences its reactivity and biological activity, allowing for distinct interactions with various molecular targets.
The biological activity of this compound is believed to be mediated through its interactions with biological macromolecules such as proteins and nucleic acids. The nitro group may enhance its reactivity, enabling it to participate in redox reactions and influencing pathways related to oxidative stress and inflammation.
Biological Activity Studies
Recent studies have focused on the compound's potential as an enzyme inhibitor and its effects on various biological pathways:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating infections.
- Anti-inflammatory Effects : The structural characteristics of the compound allow it to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and potential biological activities of related compounds:
| Compound Name | Molecular Formula | Key Differences | Potential Activity |
|---|---|---|---|
| tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate | C₁₁H₁₈N₄O₄ | Nitro group at 4-position | Varies |
| tert-butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate | C₁₁H₁₈N₄O₄ | Nitro group at 3-position | Varies |
| tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate | C₁₀H₁₂N₄O₄ | Methyl instead of isopropyl | Varies |
This comparative analysis highlights how variations in substitution patterns can significantly impact both the reactivity and biological activity of pyrazole derivatives.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- In vitro Studies : Experiments have demonstrated that this compound exhibits significant inhibition of key enzymes involved in metabolic pathways, with IC50 values indicating potent activity against specific targets.
- Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation and modulating immune responses, suggesting potential therapeutic applications in inflammatory diseases.
- Structural Activity Relationship (SAR) : SAR studies have identified critical structural features that enhance biological activity, guiding future modifications to improve efficacy and selectivity.
Q & A
Q. What are the standard protocols for synthesizing tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate?
- Methodological Answer : Synthesis typically involves introducing the nitro group to the pyrazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm structure via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, pyrazole protons at δ 6.2–7.1 ppm) .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 30 days can identify degradation pathways. Thermal stability is evaluated via TGA/DSC (decomposition onset >150°C). Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .
Q. What safety precautions are essential during handling?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) due to the nitro group’s reactivity. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data from analogs suggest LD₅₀ >500 mg/kg (oral, rat), but treat all exposures as potentially harmful .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction intermediates and transition states. Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on reaction kinetics. Pair computational results with Design of Experiments (DoE) to identify optimal conditions (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of pyrazole and tert-butyl groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If crystallinity permits, X-ray diffraction provides definitive structural assignment .
Q. What strategies address low yields in nitro-group functionalization?
- Methodological Answer : Modify nitration conditions: replace HNO₃ with acetyl nitrate (AcONO₂) for milder reactivity. Introduce directing groups (e.g., electron-withdrawing substituents) to enhance regioselectivity. Monitor by in-situ IR for nitro group formation (asymmetric NO₂ stretch ~1530 cm⁻¹). Optimize stoichiometry using kinetic modeling .
Q. How is this compound applied in PROTAC or medicinal chemistry research?
- Methodological Answer : The tert-butyl carbamate group serves as a reversible protecting group for amines in linker design. For PROTACs, conjugate the pyrazole-nitro moiety to E3 ligase ligands via click chemistry (e.g., CuAAC with propargyl ethers). Validate target engagement using cellular thermal shift assays (CETSA) .
Key Notes
- Advanced vs. Basic : Basic questions focus on synthesis/safety; advanced questions integrate computational, analytical, and experimental design.
- Methodological Focus : Emphasized reproducible protocols, cross-validation techniques, and iterative optimization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
